molecular formula C7H6Cl2<br>C7H6Cl2<br>C6H5CHCl2 B165763 Dichloromethylbenzene CAS No. 98-87-3

Dichloromethylbenzene

Cat. No.: B165763
CAS No.: 98-87-3
M. Wt: 161.03 g/mol
InChI Key: CAHQGWAXKLQREW-UHFFFAOYSA-N
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Description

E. coli Poly(A) Polymerase . This enzyme is responsible for catalyzing the incorporation of adenosine monophosphate into the 3’ terminal of RNA, forming a polyadenylate tail. This process is crucial for the stability and functionality of RNA molecules within cells .

Safety and Hazards

Dichloromethylbenzene can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It may cause cancer and damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Benzal chloride is a strong alkylating agent . It primarily targets bacterial cells, disrupting their intermolecular interactions .

Mode of Action

The bactericidal action of benzal chloride is believed to be due to the disruption of intermolecular interactions . This disruption can cause the dissociation of cellular membrane lipid bilayers of bacteria, resulting in compromised cellular permeability control and the leakage of important cellular contents .

Biochemical Pathways

Benzal chloride is produced by the free radical chlorination of toluene . The process is preceded by benzyl chloride (C₆H₅CH₂Cl) and followed by benzotrichloride (C₆H₅CCl₃), as shown in the following reactions :

C6H5CH3+Cl2→C6H5CH2Cl+HClC6H5CH2Cl+Cl2→C6H5CHCl2+HClC6H5CHCl2+Cl2→C6H5CCl3+HCl\begin{align*} C₆H₅CH₃ + Cl₂ &→ C₆H₅CH₂Cl + HCl \\ C₆H₅CH₂Cl + Cl₂ &→ C₆H₅CHCl₂ + HCl \\ C₆H₅CHCl₂ + Cl₂ &→ C₆H₅CCl₃ + HCl \\ \end{align*} C6​H5​CH3​+Cl2​C6​H5​CH2​Cl+Cl2​C6​H5​CHCl2​+Cl2​​→C6​H5​CH2​Cl+HCl→C6​H5​CHCl2​+HCl→C6​H5​CCl3​+HCl​

Pharmacokinetics

It is known that benzal chloride is a lachrymator, meaning it can cause tears, and is treated as a hazardous compound .

Result of Action

The primary result of benzal chloride’s action is the production of benzaldehyde through hydrolysis in the presence of a base . The reaction is as follows :

C6H5CHCl2+H2O→C6H5CHO+2HClC₆H₅CHCl₂ + H₂O → C₆H₅CHO + 2 HCl C6​H5​CHCl2​+H2​O→C6​H5​CHO+2HCl

Benzaldehyde is a valuable compound used in the manufacture of various other chemicals .

Action Environment

The action of benzal chloride can be influenced by environmental factors such as temperature and pH. For instance, it can be hydrolyzed in the presence of water at temperatures above 100 °C . The presence of a base also facilitates this reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: E. coli Poly(A) Polymerase is produced through recombinant DNA technology. The gene encoding the enzyme is inserted into an expression vector, which is then introduced into E. coli cells. These cells are cultured under specific conditions to express the enzyme. The enzyme is then purified using various chromatographic techniques to ensure high purity and activity .

Industrial Production Methods: The industrial production of E. coli Poly(A) Polymerase follows Good Manufacturing Practices (GMP) to ensure the enzyme’s quality and consistency. The production process involves large-scale fermentation of E. coli cells, followed by cell lysis and purification of the enzyme. The final product is tested for activity, purity, and the absence of contaminants such as endotoxins and host cell proteins .

Chemical Reactions Analysis

Types of Reactions: E. coli Poly(A) Polymerase primarily catalyzes the addition of adenosine monophosphate to the 3’ end of RNA molecules. This reaction requires the presence of magnesium ions and adenosine triphosphate as substrates .

Common Reagents and Conditions:

Major Products: The major product of the reaction catalyzed by E. coli Poly(A) Polymerase is RNA with a polyadenylate tail, which enhances the stability and translation efficiency of the RNA molecule .

Comparison with Similar Compounds

Uniqueness: E. coli Poly(A) Polymerase is unique in its ability to add polyadenylate tails to RNA molecules, which is crucial for the stability and translation efficiency of the RNA. This makes it particularly valuable in applications such as mRNA vaccine development and gene expression studies .

Properties

IUPAC Name

dichloromethylbenzene
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InChI

InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
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InChI Key

CAHQGWAXKLQREW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(Cl)Cl
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Molecular Formula

C7H6Cl2, Array
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DSSTOX Substance ID

DTXSID6025014
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Molecular Weight

161.03 g/mol
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Physical Description

Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes., Liquid, Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

401 °F at 760 mmHg (EPA, 1998), 205 °C
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Flash Point

198 °F (NTP, 1992), 93 °C, 93 °C c.c.
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), INSOL IN WATER, SOL IN DILUTE ALKALI, > 10% in ethanol, > 10% in ether, Soluble in most org solvents., Solubility in water: none
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Density

1.26 (EPA, 1998) - Denser than water; will sink, 1.26, Relative density (water = 1): 1.26
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Vapor Density

5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 95.72 °F (EPA, 1998), 0.47 [mmHg], 1 MM HG AT 35.4 °C, Vapor pressure, kPa at 35.4 °C: 0.13
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Impurities

Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities.
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Color/Form

COLORLESS OILY LIQUID

CAS No.

98-87-3, 29797-40-8
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Melting Point

2.48 °F (EPA, 1998), -16.4 °C, -17 °C
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Furthermore, it is known from Liebig's Annalen der Chemie, Volume 626, pages 26 to 34 (1959) to react benzaldehyde with triphenylphosphine dichloride to give benzal chloride, but the yield is only 59%. When cyclohexanone is reacted with triphenylphosphine dichloride in the presence of an equimolar amount of triethylamine it is not the corresponding geminal dihalide which is obtained but 1-chlorocyclohex-1-ene in 45% yield (loc. cit., page 33).
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45%

Synthesis routes and methods II

Procedure details

19.5 g (0.1 mole) of benzotrichloride, 18 g (0.2 mole) of butanethiol and 0.2 g of copper-I bromide were heated to the reflux temperature, while stirring, and were left to react until the evolution of hydrogen chloride had ended (duration: 6 hours). The mixture was then subjected to fractional distillation to give 11.9 g (74%) of benzal chloride at a boiling point of 102°-106° C./30 mbar.
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18 g
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[Compound]
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copper-I bromide
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0.2 g
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74%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

JP79125629 (1979) discloses a method for preparing α,α,α′,α′-tetrachloro-p-xylene by reacting 4-methyl benzaldehyde with PCl5, forming an intermediate product 4-methyl, 1-(dichloromethyl)benzene, and conducting a photochlorination reaction. This prior art method has the following reaction formula: The abovementioned reaction is a two-step reaction. Even though the first step reaction has a yield of 96.5%, the second step reaction has a very low yield. The product mixture is very difficult to be purified.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloromethylbenzene
Reactant of Route 2
Dichloromethylbenzene
Reactant of Route 3
Dichloromethylbenzene
Reactant of Route 4
Dichloromethylbenzene
Reactant of Route 5
Dichloromethylbenzene
Reactant of Route 6
Dichloromethylbenzene
Customer
Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for Dichloromethylbenzene?

A1: this compound can refer to several isomers depending on the position of the chlorine atoms on the benzene ring. The general molecular formula for this compound is C7H6Cl2, with a molecular weight of 163.02 g/mol. Spectroscopic data available for these compounds includes:

  • Infrared (IR) spectroscopy: This technique is useful for identifying functional groups and studying molecular vibrations. [, ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 19F NMR (for fluorinated derivatives) have been employed to analyze the structure and purity of these compounds. [, ]
  • Ultraviolet (UV) spectroscopy: This technique is used to study electronic transitions and can be used to follow reactions involving this compound derivatives. []

Q2: How does the structure of this compound affect its reactivity in Friedel-Crafts reactions?

A2: The position of the methyl and chlorine substituents on the benzene ring significantly influences the reactivity of this compound derivatives in Friedel-Crafts reactions. For example, when the total number of methyl groups on both the this compound monomer and the reacting benzene derivative is four or greater, the reaction tends to yield crystalline, low molecular weight products. [] Conversely, having fewer than four methyl substituents often leads to rapid polymerization, forming amorphous, cross-linked materials. []

Q3: What are some applications of this compound in polymer chemistry?

A3: this compound derivatives, particularly para-dichloromethylbenzene (DCMB), serve as crosslinking agents for polystyrene. [] This crosslinking process, catalyzed by SnCl4, involves both intermolecular and intramolecular reactions. [] The extent of each reaction type can be determined by monitoring hydrogen chloride evolution, changes in ultraviolet (UV) spectra, and measuring the number-average molecular weight. []

Q4: Can this compound be used as a starting material for the synthesis of other compounds?

A4: Yes, this compound can be a versatile starting material in organic synthesis. For instance, it can be selectively fluorinated using hydrogen fluoride (HF) in the presence of a Lewis acid like SbCl5. [] This reaction can lead to the formation of trifluoromethyl (-CF3) groups from the initial -CCl3 group. [] Additionally, using HF with basic solvents like dioxane can control the fluorination process, leading to the selective formation of mono- and difluorinated compounds. []

Q5: Are there any known toxicological concerns related to this compound?

A5: While the provided research papers don't directly focus on toxicity, the formation of organochlorine compounds, including this compound, during the reaction of sodium hypochlorite with dentin and dental pulp has been observed. [, ] This raises concerns about the potential health risks associated with these compounds, particularly in dental procedures where sodium hypochlorite is commonly used.

Q6: What analytical techniques are employed to study this compound and its reactions?

A6: Various analytical methods are used to characterize and quantify this compound and its derivatives. Some of these methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for identifying and quantifying organochlorine compounds, including this compound, in complex mixtures. [, ]
  • Solid Phase Microextraction (SPME): This technique is used in conjunction with GC-MS to extract and concentrate volatile compounds from the headspace of reaction mixtures, allowing for sensitive detection. []

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